Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.Scientific Research Applications
Biosynthesis in Sherry Production
Research has highlighted the role of Ethyl 4-oxobutyrate in the biosynthesis of certain gamma-substituted-gamma-butyrolactones in sherry. In a study examining its interaction with S. fermentati, Ethyl 4-oxobutyrate was found to yield various compounds, confirming pathways proposed earlier for their formation in sherry wines (Fagan, Kepner, & Webb, 1981).
Hydrogenation Studies
Ethyl 4-oxobutyrate has been investigated in hydrogenation studies. For instance, its hydrogenation at palladium black resulted in the formation of ethyl 4-R-2-hydroxy-4-oxobutyrates, providing insights into chemical synthesis processes (Slavinska et al., 2006).
Enzyme-Catalyzed Asymmetric Synthesis
It has also been used in enzyme-catalyzed asymmetric syntheses. Research involving various microorganisms demonstrated its enantioselective reduction to ethyl 4-phenyl-4-hydroxybutyrate, showcasing its role in producing optically active γ-hydroxyl acid esters, important pharmaceutical intermediates (Xia, Chen, Jun-rui, & Xu, 2013).
Synthesis of Penicillins
Ethyl 4-oxobutyrate has also been part of synthetic schemes for producing penicillins using organoselenium intermediates. This involves a series of conversions, highlighting its versatility in complex organic syntheses (Stachulski, 1991).
Development of Antimicrobial Agents
Additionally, compounds derived from Ethyl 4-oxobutyrate have been explored for their antimicrobial properties. For example, ethyl 2-arylhydrazono-3-oxobutyrates showed significant activity against specific bacterial strains, indicating potential in antimicrobial drug development (Kucukguzel et al., 1999).
Pharmaceutical Applications
In pharmaceutical research, Ethyl 4-oxobutyrate derivatives have been synthesized for evaluating their anti-HIV-1 activity. This underscores its relevance in developing compounds for treating viral infections (Danel et al., 1996).
Safety And Hazards
This involves understanding the toxicity, flammability, environmental impact, and handling precautions of the compound.
Future Directions
This involves the potential applications, ongoing research, and unanswered questions about the compound.
For a specific compound, these details can be found in scientific literature, databases like PubChem, and safety data sheets. Please consult a chemistry professional for detailed analysis.
properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-12-7-5-11(6-8-12)13(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDMMCSKOXNFJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645780 |
Source
|
Record name | Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate | |
CAS RN |
339289-35-9 |
Source
|
Record name | Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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